4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate
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Overview
Description
4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an ethyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of specific catalysts and reagents to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate has several scientific research applications:
Biology: This compound can be used to study enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate
- This compound
- This compound
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both tert-butyl and ethyl groups.
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-O-tert-butyl 3-O-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-6-17-11(15)10-9(2)18-8-7-14(10)12(16)19-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1 |
InChI Key |
HMMIAUXXMMDHJN-VHSXEESVSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](OCCN1C(=O)OC(C)(C)C)C |
Canonical SMILES |
CCOC(=O)C1C(OCCN1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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